Pam3CSK4 TFA

Solubility Salt form Formulation

Choose Pam3CSK4 TFA for unambiguous human TLR1/2 activation (EC50 0.47 ng/mL) with no detectable TLR2/6 cross‑engagement. The trifluoroacetate salt delivers >16‑fold higher aqueous solubility (~16.67 mg/mL) than the free base, ensuring reliable stock preparation and in vivo formulation. Its ≈9‑fold potency advantage over Pam2CSK4 at TLR2/1 makes it the indispensable ligand for NF‑κB reporter assays, receptor structure‑function studies, and vaccine adjuvant applications where TLR2/6 co‑activation would confound results.

Molecular Formula C89H160F12N10O21S
Molecular Weight 1966.3 g/mol
Cat. No. B15606917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePam3CSK4 TFA
Molecular FormulaC89H160F12N10O21S
Molecular Weight1966.3 g/mol
Structural Identifiers
InChIInChI=1S/C81H156N10O13S.4C2HF3O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85;4*3-2(4,5)1(6)7/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102);4*(H,6,7)/t66?,67-,68-,69-,70-,71-,72-;;;;/m0..../s1
InChIKeyOUVZAJPWBBJRLO-HKVSKQSSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pam3CSK4 TFA – A Defined TLR1/2 Agonist Lipopeptide for Immune Research and Adjuvant Development Procurement


Pam3CSK4 TFA (CAS 112208-01-2) is the trifluoroacetate salt of a synthetic triacylated lipopeptide (Pam3Cys-Ser-Lys4) that functions as a selective agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer [1]. It mimics the acylated N-terminus of bacterial lipoproteins and activates NF-κB signaling, triggering innate immune responses including pro-inflammatory cytokine production [2]. The TFA salt form is preferred by many investigators and procurement units because it delivers equivalent biological activity to the free base (EC50 0.47 ng/mL at human TLR1/2) while offering measurably superior aqueous solubility and lyophilized stability, making it a practical choice for both in vitro and in vivo immunological applications .

Why Pam3CSK4 TFA Cannot Be Interchanged with Other TLR2 Agonists or Pam3CSK4 Free Base Without Experimental Risk


Substituting Pam3CSK4 TFA with the free base, Pam2CSK4, or FSL-1 introduces quantifiable differences in solubility, receptor-heterodimer specificity, and downstream immunological outcomes. The TFA salt provides >16-fold higher aqueous solubility than the free base (~16.67 mg/mL vs ≤1 mg/mL), directly affecting stock solution preparation and in vivo formulation reliability . Pam2CSK4 is ~9-fold less potent than Pam3CSK4 at human TLR2/1 (EC50 4.21 vs 0.47 ng/mL) and preferentially signals through TLR2/6 [1]. FSL-1, another TLR2/6 agonist, produces a significantly different dendritic cell maturation profile with higher CD86 and PD-L1 expression than Pam3CSK4, biasing T-cell differentiation outcomes [2]. Even stereochemistry matters: the R-epimer of Pam3CSK4 at glycerol C-2 drives superior DC activation and CD8+ T-cell induction compared to the S-epimer [3]. Each comparator thus occupies a distinct functional niche, and unverified substitution risks invalidating receptor-specific or adjuvant-focused experimental conclusions.

Pam3CSK4 TFA – Quantitative Comparator Evidence for Informed Scientific Procurement


Aqueous Solubility of Pam3CSK4 TFA vs. Free Base – A >16-Fold Difference for Formulation Reliability

Pam3CSK4 TFA exhibits substantially higher water solubility than the free base form. The TFA salt reaches ≥16.67 mg/mL (9 mM) in H2O with sonication at 25°C , whereas the free base (CAS 112208-00-1) is limited to approximately 1 mg/mL in water or requires ethanol-water mixtures to achieve comparable dissolution . In DMSO, the TFA salt achieves ≥50 mg/mL (26.99 mM) . This solubility differential directly impacts the ability to prepare concentrated stock solutions for in vivo adjuvant studies, where typical working doses range from 2–20 µg/mouse and require reliable, precipitate-free formulations [1]. Manufacturers explicitly note that the TFA salt 'usually boasts enhanced water solubility and stability' compared to the free base, while maintaining equivalent molar biological activity .

Solubility Salt form Formulation

Pam3CSK4 vs. Pam2CSK4 at Human TLR2/1 – ~9-Fold Higher Potency Dictates Receptor-Specific Experimental Design

In a direct head-to-head comparison using SW620 cells transiently transfected with human TLR2, TLR1, and CD14, together with an NF-κB-luciferase reporter, Pam3CSK4 demonstrated an EC50 of 0.47 ng/mL (95% CI 0.28–0.79) at human TLR2/1, while Pam2CSK4 exhibited an EC50 of 4.21 ng/mL (95% CI 2.34–7.50) [1]. This represents an approximately 9-fold potency advantage for Pam3CSK4 at the TLR2/1 heterodimer. Furthermore, the maximum stimulation (efficacy) achieved by Pam3CSK4 at human TLR2/1 was higher than that of Pam2CSK4 [1]. At equine TLR2/1 the relationship is reversed—Pam2CSK4 is more potent (EC50 0.43 ng/mL) than Pam3CSK4 (EC50 18.73 ng/mL)—underscoring that these ligands are not interchangeable across species [1]. Pam3CSK4 also fails to stimulate TLR2/6 from either species, confirming its specificity for TLR2/1 [1].

TLR2/1 Potency EC50

Pam3CSK4 vs. FSL-1 in Dendritic Cell Maturation – Divergent Co-Stimulatory Molecule Induction Shapes T-Cell Bias

When monocyte-derived dendritic cells (mdDC) from allergic patients were stimulated with TLR ligands at optimized maturation concentrations, FSL-1 (TLR2/6, 100 nM) induced significantly higher expression of CD86 and PD-L1 than Pam3CSK4 (TLR1/2, 100 nM) [1]. This differential surface marker expression translated into functional consequences: mdDC matured with FSL-1 or TLR4 ligands induced the strongest allogeneic PBMC proliferative responses, followed by Pam3CSK4 and flagellin [1]. Additionally, FSL-1 induced more pronounced production of IL-6 and TNF-α than Pam3CSK4 [1]. Importantly, Pam3CSK4-matured mdDC promoted both Th1- and Th2-like T-cell differentiation, whereas LPS-matured mdDC exclusively induced Th1-like responses [1]. These data demonstrate that Pam3CSK4 occupies a distinct immunological signaling space—even within the TLR2 family—that cannot be replicated by FSL-1 or other TLR agonists.

Dendritic cells Co-stimulatory molecules FSL-1

R- vs. S-Stereoisomer of Pam3CSK4 Glycerol Moiety – Chiral Purity Dictates Dendritic Cell Activation and CD8+ T-Cell Induction

Pam3CSK4 contains a chiral center at C-2 of the glycerol moiety, existing as R- and S-epimers. In a direct comparison using synthetic peptide conjugates, the R-epimer (Pam(R)) led to superior dendritic cell activation compared to the S-epimer (Pam(S)), as measured by higher IL-12 secretion and enhanced upregulation of dendritic cell maturation markers [1]. Both epimers were internalized equally via clathrin-dependent endocytosis, indicating that the differential DC activation results from enhanced TLR2 triggering by the R-epimer [1]. Critically, in vivo immunization with Pam(R)-conjugates induced significantly higher numbers of antigen-specific CD8+ T-cells than Pam(S)-conjugates in mice [1]. Commercially, Pam3CSK4 is typically supplied as a racemic (RS) mixture at the glycerol C-2 position , making stereochemical composition a key quality attribute for users requiring maximal potency in T-cell priming applications.

Stereochemistry Chirality Dendritic cells

VacciGrade™ Specification – Endotoxin Control and Sterility for Pre-Clinical In Vivo Adjuvant Applications

For in vivo adjuvant studies, Pam3CSK4 TFA is available in a VacciGrade™ formulation that provides quantified specifications essential for reproducible pre-clinical research [1]. This grade guarantees endotoxin levels ≤0.05 EU/μg (measured by kinetic chromogenic LAL assay), sterility via 0.22 µm filtration, and purity ≥95% by UHPLC [1]. Standard research-grade Pam3CSK4 typically lacks these certified specifications. The VacciGrade™ product includes endotoxin-free reconstitution water and sterile physiological water, and is functionally validated per lot [1]. In contrast, standard-grade Pam3CSK4 from various vendors may have purity of >98% by HPLC but rarely provides certified endotoxin levels or sterility assurance, introducing uncontrolled variables in animal studies where endotoxin contamination can confound TLR-mediated immune readouts .

VacciGrade Endotoxin Pre-clinical

Pam3CSK4 Adjuvant Selectivity – Only Pam3CSK4 and MF59 Enhance Hemagglutinin Antibody Responses Among Tested Adjuvants

In a comparative adjuvant study for influenza subunit vaccine, Caproni et al. (2012) tested multiple adjuvant platforms including Pam3CSK4, MF59, CpG, alum, and others. Only MF59 and Pam3CSK4 were capable of enhancing hemagglutinin (HA)-specific antibody responses, while all adjuvants boosted antibody responses to the tetanus toxoid (TT) carrier protein [1]. Hemagglutination inhibition (HI) titers mirrored total IgG titers: MF59 and Pam3CSK4 were the only adjuvants that enhanced functional HA antibody responses [1]. Mechanistically, Pam3CSK4 and MF59 were also the strongest inducers of blood cell recruitment to the injection site in muscle tissue [1]. In a separate study, the combination of Pam3CSK4 (1 µg) with poly I:C (1 µg) in a DepoVax formulation significantly enhanced endpoint antibody titers against both influenza rHA and anthrax rPA antigens in CD-1 mice compared to either agonist alone or no-adjuvant controls [2].

Vaccine adjuvant Influenza Antibody response

Pam3CSK4 TFA – Evidence-Backed Application Scenarios for Research and Pre-Clinical Procurement


Human TLR2/1-Specific Pathway Activation and NF-κB Reporter Assays

For experiments requiring selective activation of the human TLR2/1 heterodimer without cross-engagement of TLR2/6, Pam3CSK4 TFA is the ligand of choice with an EC50 of 0.47 ng/mL at human TLR2/1 and no detectable activity at TLR2/6 . Its ~9-fold potency advantage over Pam2CSK4 at this receptor pair makes it the preferred probe for human TLR2/1 structure-function studies, NF-κB luciferase reporter assays in transfected HEK293 or SW620 cells, and any experiment where TLR2/6 co-activation would confound interpretation [1].

Vaccine Adjuvant Formulation and Pre-Clinical Immunogenicity Testing

Pam3CSK4 TFA is a proven vaccine adjuvant that enhances antigen-specific antibody responses when used alone or in combination with other TLR agonists such as poly I:C. The VacciGrade™ formulation (endotoxin ≤0.05 EU/μg, sterile-filtered) is specifically designed for in vivo adjuvant studies at doses of 2–20 µg/mouse [2]. Pam3CSK4 has demonstrated adjuvant activity comparable to MF59 for influenza subunit vaccines and has been validated in anticaries, leishmaniasis, and anthrax vaccine models [3][4].

Dendritic Cell Maturation and T-Cell Polarization Studies

Pam3CSK4 TFA induces a characteristic dendritic cell maturation profile—upregulating CD80, CD83, CD86, CCR7, and PD-L1—and promotes a mixed Th1/Th2 T-cell differentiation pattern that is distinct from the exclusively Th1-biased response driven by LPS or the stronger Th1 bias of FSL-1 [5]. At 100 nM, Pam3CSK4 provides a moderately immunostimulatory DC maturation signal that is well-suited for studying balanced Th1/Th2 polarization mechanisms and for protocols requiring DC activation without overwhelming Th1 skewing [5].

Synthetic Vaccine Construct Design Requiring Defined TLR Ligand Stereochemistry

For peptide-antigen conjugate vaccines where TLR2 ligand stereochemistry influences immunogenicity, procurement of Pam3CSK4 with verified stereochemical composition is critical. The R-epimer at the glycerol C-2 position drives superior DC activation (higher IL-12) and enhanced CD8+ T-cell priming compared to the S-epimer, despite equivalent cellular uptake [6]. Researchers developing defined synthetic vaccine conjugates should specify stereochemical requirements during procurement, as commercial Pam3CSK4 is typically supplied as the racemic (RS) mixture .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pam3CSK4 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.